molecular formula C4H6N2S B13448341 2-Amino-5-(methyl-d3)-thiazole CAS No. 1185307-07-6

2-Amino-5-(methyl-d3)-thiazole

Cat. No.: B13448341
CAS No.: 1185307-07-6
M. Wt: 117.19 g/mol
InChI Key: GUABFMPMKJGSBQ-FIBGUPNXSA-N
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Description

2-Amino-5-(methyl-d3)-thiazole is a deuterated derivative of 2-amino-5-methylthiazole. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The deuterium labeling at the methyl group makes it particularly useful in various scientific research applications, especially in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(methyl-d3)-thiazole typically involves the introduction of deuterium into the methyl group of 2-amino-5-methylthiazole. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of the thiazole ring itself.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes or the use of deuterated starting materials. The choice of method depends on the availability of deuterated reagents and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(methyl-d3)-thiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution can produce a wide range of substituted thiazoles.

Scientific Research Applications

2-Amino-5-(methyl-d3)-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The deuterium labeling makes it useful in metabolic studies and tracer experiments.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(methyl-d3)-thiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The deuterium labeling can affect the compound’s metabolic stability and distribution, making it a valuable tool in pharmacokinetic studies.

Comparison with Similar Compounds

    2-Amino-5-methylthiazole: The non-deuterated analog, commonly used in similar applications but without the benefits of isotopic labeling.

    2-Amino-4-methylthiazole: A structural isomer with different chemical properties and reactivity.

    2-Amino-5-ethylthiazole: A compound with an ethyl group instead of a methyl group, leading to different physical and chemical properties.

Uniqueness: The presence of deuterium in 2-Amino-5-(methyl-d3)-thiazole provides unique advantages in research applications, particularly in studies involving isotopic labeling. This makes it distinct from its non-deuterated and structurally different analogs.

Properties

CAS No.

1185307-07-6

Molecular Formula

C4H6N2S

Molecular Weight

117.19 g/mol

IUPAC Name

5-(trideuteriomethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6)/i1D3

InChI Key

GUABFMPMKJGSBQ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=C(S1)N

Canonical SMILES

CC1=CN=C(S1)N

Origin of Product

United States

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